2-{1,3-Dioxobenzo[f]isoindol-2-yl}cyclohexane-1-carboxylic acid
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Overview
Description
(1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a carboxylic acid group, and a benzoisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the benzoisoindole ring, followed by the introduction of the cyclohexane ring and the carboxylic acid group under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its ability to form stable complexes with these molecules makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, (1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid could be investigated for its potential therapeutic properties. This includes its ability to act as a drug candidate for the treatment of various diseases, depending on its mechanism of action and biological activity.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific context in which the compound is used, such as its role in a particular biological process or its therapeutic application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid include other benzoisoindole derivatives and cyclohexanecarboxylic acids. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.
Uniqueness
What sets (1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid apart is its unique combination of a benzoisoindole moiety with a cyclohexane ring and a carboxylic acid group. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(1,3-dioxobenzo[f]isoindol-2-yl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-17-14-9-11-5-1-2-6-12(11)10-15(14)18(22)20(17)16-8-4-3-7-13(16)19(23)24/h1-2,5-6,9-10,13,16H,3-4,7-8H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVXICJCKYVHHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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